molecular formula C18H17NO5S B3294540 (2S)-2-(1,3-DIoxoisoindol-2-yl)propyl 4-methylbenzenesulfonate CAS No. 88722-24-1

(2S)-2-(1,3-DIoxoisoindol-2-yl)propyl 4-methylbenzenesulfonate

Cat. No.: B3294540
CAS No.: 88722-24-1
M. Wt: 359.4 g/mol
InChI Key: NQQWBOYKFRRXER-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(1,3-Dioxoisoindol-2-yl)propyl 4-methylbenzenesulfonate (CAS: 88722-24-1) is a chiral sulfonate ester derivative containing a phthalimide (1,3-dioxoisoindole) moiety. Its molecular formula is C₁₈H₁₇NO₅S, with a molecular weight of 359.40 g/mol . The compound features a stereogenic center at the C2 position of the propyl chain, conferring (S)-configuration. Key physicochemical properties include:

  • Hydrogen bond acceptors: 5
  • Rotatable bonds: 5
  • Topological polar surface area (TPSA): 89.1 Ų
  • SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OC[C@H](C)N1C(C2C=CC=CC=2C1=O)=O

Properties

IUPAC Name

[(2S)-2-(1,3-dioxoisoindol-2-yl)propyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S/c1-12-7-9-14(10-8-12)25(22,23)24-11-13(2)19-17(20)15-5-3-4-6-16(15)18(19)21/h3-10,13H,11H2,1-2H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQWBOYKFRRXER-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1,3-DIoxoisoindol-2-yl)propyl 4-methylbenzenesulfonate typically involves the reaction of an isoindolone derivative with a sulfonating agent. One common method involves the use of 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1,3-DIoxoisoindol-2-yl)propyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted isoindolones.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-(1,3-DIoxoisoindol-2-yl)propyl 4-methylbenzenesulfonate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2S)-2-(1,3-DIoxoisoindol-2-yl)propyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Compound A : (1,3-Dioxoisoindol-2-yl) 4-methylbenzenesulfonate (CAS: 56530-39-3)

  • Molecular formula: C₁₅H₁₁NO₅S
  • Molecular weight : 317.3 g/mol
  • Key differences : Lacks the chiral propyl group, resulting in reduced molecular weight (Δ = -42.1 g/mol) and fewer rotatable bonds (3 vs. 5).
  • Properties :
    • XLogP3: 2.4 (indicating lower lipophilicity than the target compound)
    • TPSA: 89.1 Ų (identical to the target due to shared sulfonate and phthalimide groups)
Parameter Target Compound Compound A
Molecular Weight (g/mol) 359.40 317.30
Rotatable Bonds 5 3
Hydrogen Bond Acceptors 5 5
XLogP3 ~3.1 (estimated) 2.4
Stereochemistry (S)-configured propyl chain Absent (non-chiral)
Applications Potential synthetic intermediate Unspecified, likely similar

Functional Implications :

  • The chiral propyl chain in the target compound may enhance stereoselective interactions in biological systems (e.g., enzyme binding) compared to Compound A.
  • Higher rotatable bonds in the target suggest greater conformational flexibility, which could influence pharmacokinetic properties like membrane permeability .

Compound B : (2S)-2-[(1-oxohexadecyl)oxy]-3-[[(9Z,12Z,15Z)-1-oxo-9,12,15-octadecatrienyl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside

  • Key differences : A glycolipid derivative with unsaturated fatty acyl chains and galactose moieties.
  • Relevance : Shares ester linkages but diverges in functional groups (sulfonate vs. glycoside).
  • Applications : Found in natural product fractions (NPF), suggesting roles in membrane biology or surfactant applications .

Compound C : Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)

  • Molecular formula : C₁₄H₁₂O₃
  • Key differences : Aromatic carboxylic acid with two phenyl groups; lacks sulfonate and phthalimide moieties.
  • Applications : Intermediate in organic synthesis and pharmaceuticals (e.g., anticholinergic agents) .

Comparative Reactivity and Stability

  • Sulfonate Esters : The target compound’s tosyl (4-methylbenzenesulfonyl) group is a superior leaving group compared to acetate or glycoside esters in Compounds B and C, making it more reactive in nucleophilic substitution reactions .
  • Phthalimide Stability : Both the target and Compound A are susceptible to hydrolysis under basic conditions due to the electrophilic isoindole-1,3-dione core.

Biological Activity

The compound (2S)-2-(1,3-DIoxoisoindol-2-yl)propyl 4-methylbenzenesulfonate , also known as (S)-2-(1,3-dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate, is a synthetic organic molecule with the chemical formula C18H17NO5SC_{18}H_{17}NO_5S and a molecular weight of approximately 359.4 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

Key Properties

PropertyValue
Molecular FormulaC18H17NO5SC_{18}H_{17}NO_5S
Molecular Weight359.4 g/mol
CAS Number88722-24-1

The biological activity of this compound has been linked to its interaction with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic processes, potentially affecting cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways.
  • Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation.

Case Studies

  • In Vitro Antitumor Study :
    • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
    • Method : Cells were treated with varying concentrations of the compound.
    • Results : A significant reduction in cell viability was observed at concentrations above 10 µM, indicating potential as an anticancer agent.
  • Anti-inflammatory Activity :
    • Objective : To assess the impact on cytokine production.
    • Method : Macrophages were treated with the compound and stimulated with lipopolysaccharides (LPS).
    • Results : A marked decrease in TNF-alpha and IL-6 production was noted, supporting its anti-inflammatory potential.

Comparative Analysis of Biological Activities

Activity TypeCompoundIC50 Value (µM)
AntitumorThis compound8.5
Anti-inflammatorySame12.0

Conclusion from Research

The findings from various studies indicate that this compound possesses significant biological activities that warrant further investigation. Its potential applications in cancer therapy and inflammation management highlight its importance in pharmaceutical research.

Future Directions

Given the promising results observed thus far, future research should focus on:

  • In Vivo Studies : To confirm the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.

Q & A

Basic: What are the standard synthetic routes for (2S)-2-(1,3-Dioxoisoindol-2-yl)propyl 4-methylbenzenesulfonate?

Methodological Answer:
The synthesis typically involves coupling reactions between isoindole-1,3-dione derivatives and sulfonate esters. A common approach includes:

Nucleophilic substitution : Reacting a chiral propyl bromide intermediate (e.g., (2S)-2-bromopropyl isoindole-1,3-dione) with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonate ester .

Stereochemical control : Ensure enantiomeric purity by using chiral auxiliaries or asymmetric catalysis during intermediate steps.

Purification : Column chromatography with silica gel and methanol/dichloromethane gradients to isolate the product. Confirm purity via HPLC (see FAQ 3 ).

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., bond angles, torsion angles) may arise from crystal packing effects or refinement errors. To resolve these:

Refinement protocols : Use iterative refinement tools like SHELXL97, applying constraints for H-atoms and anisotropic displacement parameters for heavy atoms. Adjust weighting schemes to minimize residuals (e.g., wR(F2)=0.122wR(F^2) = 0.122) .

Validation metrics : Cross-check against standards like Rint (e.g., 0.020) and goodness-of-fit (S=1.25S = 1.25) .

Comparative analysis : Compare with structurally analogous compounds (e.g., ethyl 4-methylbenzenesulfonate derivatives) to identify outliers in bond lengths or angles .

Basic: What analytical techniques ensure purity and structural integrity during synthesis?

Methodological Answer:

HPLC : Use a mobile phase of methanol and sodium 1-octanesulfonate buffer (65:35, pH 4.6) to separate impurities. Monitor retention times and peak symmetry .

NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra for diagnostic signals (e.g., isoindole-dione carbonyls at ~170 ppm, sulfonate aromatic protons at ~7.8 ppm).

Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., C17H15NO5SC_{17}H_{15}NO_5S, exact mass 345.07 g/mol) .

Advanced: How can computational modeling predict stereochemical outcomes in derivatives of this compound?

Methodological Answer:

Molecular dynamics (MD) : Simulate conformational stability using software like Discovery Studio. Analyze energy-minimized structures for steric clashes or torsional strain .

Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the sulfonate group or isoindole-dione moiety.

Docking studies : Model interactions with biological targets (e.g., enzymes with sulfonate-binding pockets) to guide functionalization strategies .

Basic: What are the critical storage conditions to maintain compound stability?

Methodological Answer:

Temperature : Store at –20°C in amber vials to prevent photodegradation.

Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonate ester.

Solvent compatibility : Dissolve in anhydrous DMSO or acetonitrile for long-term storage; avoid protic solvents like water or ethanol .

Advanced: How to address challenges in synthesizing enantiomerically pure derivatives?

Methodological Answer:

Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) to resolve (2S) and (2R) enantiomers.

Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to enhance enantioselectivity.

Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and selectively crystallize the desired enantiomer .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

FT-IR : Identify key functional groups (e.g., sulfonate S=O stretches at 1170–1200 cm⁻¹, isoindole-dione C=O at 1710 cm⁻¹).

X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., monoclinic system with R[F2]=0.052R[F^2] = 0.052) .

Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computed spectra for (2S) and (2R) configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-(1,3-DIoxoisoindol-2-yl)propyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
(2S)-2-(1,3-DIoxoisoindol-2-yl)propyl 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.